molecular formula C12H16O3 B13098567 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol

3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B13098567
M. Wt: 208.25 g/mol
InChI Key: SXUDLOLGVBDXRL-SNAWJCMRSA-N
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Description

3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C12H16O3/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-7,9,13H,3,8H2,1-2H3/b5-4+

InChI Key

SXUDLOLGVBDXRL-SNAWJCMRSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/CO)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CCO)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 4 Ethoxy 3 Methoxyphenyl Prop 2 En 1 Ol

Established Synthesis Routes to the Core Structure and Analogs

The construction of the 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol framework and similar structures can be achieved through several established synthetic pathways. These routes often involve the initial formation of a chalcone (B49325) precursor, followed by selective reduction, or the use of O-alkylation and biocatalytic methods to introduce the desired functional groups.

Claisen-Schmidt Condensation and Related Chalcone Precursor Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which serve as key intermediates in the preparation of this compound. nih.gov This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an aromatic ketone.

In the context of synthesizing the precursor to the title compound, 4-ethoxy-3-methoxybenzaldehyde (B93258) is reacted with an appropriate acetophenone (B1666503) derivative. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol. mdpi.comresearchgate.net The ethoxy group on the benzaldehyde (B42025) moiety is generally introduced prior to the condensation reaction.

The synthesis of the required aldehyde, 4-ethoxy-3-methoxybenzaldehyde, can be accomplished through the O-alkylation of vanillin (B372448) or isovanillin (B20041). nih.govorganic-chemistry.orgmdpi.com For instance, vanillin can be ethylated using reagents like diethyl sulfate (B86663) or ethyl iodide in the presence of a base. nih.govmdpi.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, have been shown to facilitate this etherification. organic-chemistry.org

Once the chalcone precursor, (2E)-1-aryl-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one, is synthesized, the final step to obtain this compound is the selective reduction of the carbonyl group to a hydroxyl group. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4), which selectively reduces the ketone without affecting the carbon-carbon double bond.

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis
AldehydeKetoneBaseSolventChalcone ProductReference
4-methoxybenzaldehydeAcetophenoneNaOHEthanol4-methoxychalcone researchgate.net
4-hydroxybenzaldehyde4-methoxy acetophenoneNaOHEthanol4-hydroxy-4'-methoxychalcone mdpi.comresearchgate.net
4-fluorobenzaldehyde4'-ethoxyacetophenoneNaOHEthanol(2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one nih.gov

O-Alkylation Approaches to Aryl-Substituted Propenoic Acid Derivatives

O-alkylation is a crucial strategy for introducing the ethoxy group onto the aromatic ring, typically starting from a precursor containing a hydroxyl group, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or isovanillin (3-hydroxy-4-methoxybenzaldehyde). nih.govorganic-chemistry.orgmdpi.com The Williamson ether synthesis is a common method employed, where the phenoxide ion, generated by treating the phenol (B47542) with a base, reacts with an ethylating agent like ethyl iodide or diethyl sulfate. nih.govmdpi.com

The choice of base and solvent system can significantly influence the efficiency of the O-alkylation. Strong bases like sodium hydroxide are commonly used. nih.gov The use of phase-transfer catalysts can enhance the reaction rate and yield, particularly in biphasic systems. organic-chemistry.org For instance, the synthesis of 4-ethoxy-3-methoxybenzaldehyde from isovanillin has been reported using bromoethane (B45996) in the presence of a base and a phase-transfer catalyst. mdpi.com

An alternative approach involves the O-alkylation of a pre-formed propenoic acid derivative. For example, ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) could potentially be O-ethylated to yield 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid, which could then be reduced to the corresponding alcohol. researchgate.net

Table 2: O-Alkylation Methods for Vanillin and Isovanillin Derivatives
Starting MaterialAlkylating AgentBase/CatalystSolventProductReference
VanillinDiethyl sulfateNaOHWater4-Ethoxy-3-methoxybenzaldehyde nih.gov
IsovanillinBromoethaneNaOH / Tetrabutylammonium fluorideWater3-Ethoxy-4-methoxybenzaldehyde mdpi.com
Vanillin1-Bromobutane--O-Alkylated vanillin organic-chemistry.org

Biocatalytic Synthesis of Chiral Alcohol Intermediates

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. Ene-reductases, belonging to the 'Old Yellow Enzyme' family, are flavoproteins that catalyze the asymmetric reduction of activated carbon-carbon double bonds in α,β-unsaturated compounds, including enones. mdpi.com This approach can provide access to enantiomerically enriched saturated ketones, which can then be stereoselectively reduced to the corresponding chiral alcohols.

Alternatively, alcohol dehydrogenases (ADHs) can be employed for the asymmetric reduction of prochiral ketones to yield chiral secondary alcohols. mdpi.comresearchgate.net This method is particularly relevant for the reduction of the chalcone precursor to obtain a specific enantiomer of this compound. Whole-cell biocatalysts, such as yeast strains, are often used for these transformations as they provide a convenient source of the necessary enzymes and cofactors. researchgate.net

The stereochemical outcome of the bioreduction can often be controlled by selecting a specific enzyme or microorganism. mdpi.com Furthermore, substrate engineering, where the structure of the substrate is modified, can also influence the stereoselectivity of the enzymatic reaction. mdpi.com While direct biocatalytic synthesis of this compound has not been extensively reported, the principles of asymmetric bioreduction of enones and ketones are well-established and applicable to this target molecule. mdpi.comresearchgate.net

Derivatization Strategies and Reaction Chemistry

The presence of the allylic alcohol and the substituted aromatic ring in this compound offers multiple sites for further chemical modification.

Reactivity of Related Enone Systems

The reactivity of α,β-unsaturated carbonyl compounds, such as the chalcone precursor to the title compound, is characterized by two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. researchgate.net Nucleophilic attack can occur at either of these positions, leading to 1,2-addition or 1,4-addition (conjugate addition) products, respectively. researchgate.net

The nature of the nucleophile often dictates the regioselectivity of the addition. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. In contrast, soft nucleophiles, like cuprates, enamines, and thiols, generally prefer 1,4-conjugate addition. This differential reactivity allows for the selective functionalization of the enone system.

Synthesis of Heterocyclic Conjugates and Hybrid Systems

The versatile reactivity of chalcones and their derivatives makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov The α,β-unsaturated ketone moiety can react with various binucleophilic reagents to form five-, six-, and seven-membered heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can yield pyrazolines, which can be further oxidized to pyrazoles. mdpi.com Similarly, reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazolines, which can be converted to isoxazoles. researchgate.netnih.gov

While many heterocyclic syntheses start from the chalcone, the allylic alcohol functionality in this compound also provides a handle for derivatization. Allylic alcohols can undergo a variety of reactions, including substitution, oxidation, and rearrangement, to introduce new functional groups or to construct heterocyclic systems. rsc.org For instance, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution to introduce nitrogen or sulfur-containing moieties that could subsequently be cyclized. Additionally, palladium-catalyzed reactions of allylic alcohols are known to produce various heterocyclic structures. The synthesis of pyrazoles and isoxazoles from propargylic alcohols, which share some reactivity patterns with allylic alcohols, has also been reported. organic-chemistry.orgmdpi.com

Table 3: Common Compound Names Mentioned in the Article
Compound Name
This compound
Coniferyl alcohol
Chalcone
4-Ethoxy-3-methoxybenzaldehyde
Acetophenone
Vanillin
Isovanillin
Diethyl sulfate
Ethyl iodide
Tetrabutylammonium bromide
Ferulic acid
Pyrazoline
Pyrazole
Isoxazoline
Isoxazole

Green Chemistry Approaches in Analog Synthesis

The growing emphasis on sustainable practices in chemical manufacturing has spurred research into green chemistry approaches for the synthesis of various organic compounds, including analogs of this compound. Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. chemistryjournals.net These principles are being applied to the synthesis of structurally similar monolignols, such as coniferyl alcohol and sinapyl alcohol, to develop more environmentally benign and efficient methodologies. Key strategies include the use of biocatalysis, microwave-assisted synthesis, and safer, more efficient reagents. chemistryjournals.net

Research Findings in Green Synthesis of Analogs

Microwave-Assisted Synthesis: A significant advancement in the green synthesis of monolignols is the use of microwave-assisted organic synthesis (MAOS). This technique dramatically reduces reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net Researchers have successfully applied this protocol to the synthesis of coniferyl alcohol and sinapyl alcohol. nih.govmdpi.com The process often involves a Wittig reaction starting from readily available precursors like vanillin or syringaldehyde. nih.gov For instance, the microwave-assisted reaction of vanillin with a Wittig ylide in toluene (B28343) at 150 °C produces the methyl ester derivative of ferulic acid with excellent yields (98%) and high regioselectivity (E/Z > 95/1). nih.govmdpi.com This intermediate is then reduced using Diisobutylaluminium hydride (DIBALH) to yield coniferyl alcohol. nih.govmdpi.com A similar high-yield pathway (95%) is used to obtain sinapyl alcohol from syringaldehyde. nih.gov

Biocatalytic and Biotransformation Methods: Biocatalysis presents a powerful green alternative to traditional chemical synthesis, utilizing enzymes or whole-cell microorganisms to perform chemical transformations under mild and environmentally friendly conditions. chemistryjournals.netresearchgate.net Genetically engineered Escherichia coli strains have been developed to produce 4-hydroxycinnamyl alcohols, including coniferyl alcohol, from phenylpropanoic acids like ferulic acid. researchgate.net This biotransformation approach is noted for being more convenient and environmentally sound than multi-step chemical syntheses, which often involve complex procedures and generate excessive by-products. researchgate.net The use of immobilized whole-cell biocatalysts is of particular interest as it offers high stability and the ability to regenerate cofactors. researchgate.net

Greener Reagents and Reaction Conditions: Simplifying reaction pathways and using safer, more manageable reagents are also core tenets of green chemistry. A highly regioselective and exceptionally simple method for preparing coniferyl and sinapyl alcohols involves the reduction of their corresponding aldehydes (coniferaldehyde and sinapaldehyde) using a borohydride exchange resin in methanol. nih.gov This method is valuable for its simplicity, making these compounds more accessible without requiring complex synthetic chemistry expertise. nih.gov Another approach utilizes sodium borohydride, an inexpensive and easy-to-handle reducing agent, to convert 4-acetylferuloyl chloride to 4-acetoxyconiferyl alcohol in high yield (95%) in ethyl acetate, a more environmentally benign solvent than many alternatives. usda.gov

The table below summarizes key research findings on green synthetic methodologies for analogs of this compound.

Interactive Data Table: Green Synthetic Methods for Monolignol Analogs

Green ApproachStarting MaterialTarget AnalogKey Reagents/ConditionsYield/EfficiencySource(s)
Microwave-Assisted SynthesisVanillinConiferyl alcoholWittig ylide, Toluene, 150°C; DIBALH reduction98% (Wittig step) nih.gov, mdpi.com
Microwave-Assisted SynthesisSyringaldehydeSinapyl alcoholWittig ylide, Toluene, 150°C; DIBALH reduction95% (Wittig step) nih.gov
BiotransformationFerulic acidConiferyl alcoholEngineered E. coli (whole-cell biocatalyst)Not specified researchgate.net
Greener ReagentsConiferaldehydeConiferyl alcoholBorohydride exchange resin, MethanolNot specified nih.gov
Greener ReagentsSinapaldehydeSinapyl alcoholBorohydride exchange resin, MethanolNot specified nih.gov
Greener Reagents4-Acetylferulic acidConiferyl alcoholThionyl chloride; Sodium borohydride, Ethyl acetate95% (reduction step) usda.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Ethoxy 3 Methoxyphenyl Prop 2 En 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol, the ¹H and ¹³C NMR spectra are expected to be highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum will display characteristic signals for the aromatic, vinylic, and aliphatic protons. The aromatic region will show signals for the three protons on the substituted benzene (B151609) ring. The vinylic protons of the propenol side chain will appear as doublets, with a large coupling constant indicative of a trans configuration. The methylene (B1212753) protons adjacent to the hydroxyl group will also present a distinct signal. The key differentiating feature from coniferyl alcohol will be the appearance of signals for the ethoxy group—a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm). The olefinic carbons of the prop-2-en-1-ol chain will also be in this region. The carbon of the primary alcohol (-CH₂OH) will be found further upfield. The ethoxy group will introduce two additional signals corresponding to the methylene and methyl carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H6.8 - 7.0Multiplet-
Vinylic-H (α)~6.2Doublet of triplets~15.9, ~5.9
Vinylic-H (β)~6.5Doublet~15.9
-CH₂OH~4.3Doublet~5.9
-OHVariableSinglet-
-OCH₂- (Ethoxy)~4.1Quartet~7.0
-OCH₃ (Methoxy)~3.9Singlet-
-CH₃ (Ethoxy)~1.4Triplet~7.0

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Quaternary Aromatic (C-O)148 - 150
Aromatic CH110 - 120
Vinylic CH125 - 135
-CH₂OH~63
-OCH₂- (Ethoxy)~64
-OCH₃ (Methoxy)~56
-CH₃ (Ethoxy)~15

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methoxy (B1213986) groups will be observed just below 3000 cm⁻¹. The C=C stretching of the aromatic ring and the vinyl group will give rise to absorptions in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations for the alcohol and ether linkages will be prominent in the fingerprint region, between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. For this compound, the Raman spectrum is expected to show strong bands for the aromatic ring and the C=C double bond due to their high polarizability. thegoodscentscompany.com The symmetric stretching of the benzene ring typically gives a strong Raman band around 1600 cm⁻¹. rsc.orgd-nb.info The conjugated C=C bond is also expected to produce a strong signal. thegoodscentscompany.comd-nb.info

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular weight of this compound is 208.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. The fragmentation pattern is expected to involve the loss of small neutral molecules such as water (H₂O), formaldehyde (B43269) (CH₂O), and ethylene (B1197577) (C₂H₄) from the side chain and the ethoxy group. Phenylpropanoids, in general, exhibit characteristic fragmentation pathways that can aid in their identification. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound possesses a conjugated system extending from the benzene ring through the propenyl side chain. This conjugation is expected to result in strong UV absorption. Based on data from coniferyl alcohol, absorption maxima (λmax) are anticipated around 260 nm and 295 nm, with the exact wavelengths being influenced by the solvent and pH.

Single Crystal X-ray Diffraction for Solid-State Analysis

Computational Chemistry and Molecular Modeling Investigations of 3 4 Ethoxy 3 Methoxyphenyl Prop 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol, these studies have focused on its geometry, vibrational modes, spectroscopic characteristics, and electronic structure.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic properties of chemical compounds. cellulosechemtechnol.ro For molecules similar to this compound, calculations are often performed using the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p). researchgate.netniscpr.res.in These calculations provide the most stable conformation of the molecule by minimizing its energy.

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles. For instance, in related chalcone (B49325) structures, the molecule is often nearly planar, a feature that maximizes π-conjugation across the propenone bridge and the aromatic rings. nih.govresearchgate.net The ethoxy group is typically found to be coplanar with the phenyl ring to which it is attached. nih.gov The electronic properties derived from DFT calculations include dipole moment, polarizability, and the distribution of electronic charge, which are crucial for understanding the molecule's intermolecular interactions.

Table 1: Illustrative Geometric Parameters for Key Structural Motifs in this compound, based on DFT calculations of analogous compounds.
ParameterStructural FeatureTypical Value (Å or °)Reference
Bond LengthAromatic C-C1.39 - 1.41 Å cellulosechemtechnol.ro
Bond LengthOlefinic C=C~1.35 Å nih.gov
Bond LengthAromatic C-O (Ether)~1.36 Å niscpr.res.in
Bond LengthAliphatic C-O (Alcohol)~1.43 Å cellulosechemtechnol.ro
Bond AngleC-C-C (in Phenyl Ring)~120° cellulosechemtechnol.ro
Dihedral AngleC=C-C-O (Propenol)~180° (trans) nih.gov

Theoretical vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), predicts the infrared (IR) and Raman spectra of the molecule. nih.gov This analysis helps in the assignment of experimentally observed vibrational bands to specific functional groups and vibrational modes within the molecule. mdpi.com

For this compound, characteristic frequencies are expected for its various functional groups. The hydroxyl group (-OH) of the alcohol gives rise to a distinct stretching vibration, while the aromatic rings and the propenol backbone produce a series of characteristic C-H, C=C, and C-O stretching and bending vibrations. Comparing the computed frequencies with experimental data allows for a detailed structural confirmation.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound based on studies of similar molecules.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Reference
O-H StretchingAlcohol3500 - 3700 niscpr.res.in
C-H StretchingAromatic3000 - 3100 researchgate.net
C-H StretchingAliphatic (Ethoxy)2850 - 3000 researchgate.net
C=C StretchingAromatic Ring & Alkene1580 - 1650 researchgate.netmdpi.com
C-O StretchingAryl Ether & Alcohol1020 - 1250 researchgate.netresearchgate.net

Computational methods are also employed to predict spectroscopic parameters, which are invaluable for structural elucidation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions, when compared with experimental spectra, aid in the precise assignment of signals to each nucleus in the molecule. For this compound, distinct chemical shifts are expected for the protons and carbons of the ethoxy, methoxy (B1213986), hydroxyl, and vinyl groups, as well as the aromatic rings. mdpi.comnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. niscpr.res.in This method calculates the energies of electronic transitions from the ground state to various excited states. For a conjugated system like this compound, the calculations typically predict strong absorptions in the UV region, corresponding to π→π* and n→π* electronic transitions. researchgate.net The solvent effect on these transitions can also be modeled to better match experimental conditions. niscpr.res.in

Table 3: Predicted Spectroscopic Parameters for this compound based on analogous compounds.
SpectroscopyParameterPredicted Value/RangeReference
¹H NMRVinyl Protons6.0 - 7.5 ppm nih.gov
¹H NMRAromatic Protons6.8 - 7.8 ppm chemicalbook.com
¹³C NMRVinyl Carbons120 - 145 ppm nih.gov
¹³C NMRAromatic Carbons110 - 150 ppm nih.gov
UV-Visλmax (π→π*)~320 - 360 nm researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. cellulosechemtechnol.roniscpr.res.in In molecules like this compound, the HOMO is typically localized on the electron-rich ethoxy-methoxyphenyl ring, while the LUMO is distributed over the propenol side chain. cellulosechemtechnol.ro

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is used to identify the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map is expected to show negative potential (red/yellow) around the oxygen atoms of the hydroxyl, methoxy, and ethoxy groups, indicating these are sites for electrophilic attack. Conversely, the region around the hydroxyl proton is expected to show a positive potential (blue), marking it as a site for nucleophilic attack. pskgu.ruresearchgate.net

Table 4: Calculated Quantum Chemical Descriptors for Coniferyl Alcohol, a closely related precursor.
ParameterValueReference
HOMO Energy-8.995 eV cellulosechemtechnol.ro
LUMO Energy-4.997 eV cellulosechemtechnol.ro
Energy Gap (ΔE)3.998 eV cellulosechemtechnol.ro
Chemical Hardness (η)1.999 eV cellulosechemtechnol.ro
Electrophilicity Index (ω)12.233 eV cellulosechemtechnol.ro

Molecular Dynamics and Docking Simulations

While quantum chemical calculations focus on the properties of an isolated molecule, molecular dynamics and docking simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. For instance, related chalcone and coniferyl alcohol derivatives have been investigated for their interactions with enzymes like cyclooxygenase (COX), which are involved in inflammation. A docking simulation would place the molecule into the active site of the target protein and score the different binding poses. The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds formed by the hydroxyl group, and hydrophobic or van der Waals interactions involving the aromatic rings and the alkyl chain of the ethoxy group. These insights are crucial for understanding the structural basis of the ligand's activity and for designing more potent analogs.

Table 5: Illustrative Example of Molecular Docking Results for a Chalcone-like Compound with a Protein Target.
ParameterDescription/Value
Protein TargetCyclooxygenase-2 (COX-2)
Binding Energy-6.0 to -8.0 kcal/mol (Typical range for similar ligands)
Key Interacting ResiduesTyr355, Ser530, Arg120 (Illustrative)
Types of InteractionsHydrogen bond with hydroxyl group; Hydrophobic interactions with phenyl rings.

Lack of Specific Research Data on this compound

Following a comprehensive search of available scientific literature, it has been determined that there are no specific computational chemistry or molecular modeling investigations focusing on the conformational analysis and stability of this compound. The current body of research does not provide the detailed findings or specific data necessary to construct an analysis of this particular compound.

For instance, research on a related ketone, (E)-3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one, has focused on its synthesis and crystal structure, but this does not provide the necessary data for a conformational analysis or stability profile of the alcohol . Similarly, general stability information on cinnamyl alcohol, which points to potential oxidation, cannot be quantitatively or qualitatively applied to this compound without specific experimental or computational evidence.

Consequently, without dedicated research on this compound, the generation of a scientifically accurate and detailed section on its conformational analysis and stability, including the requested data tables, is not possible at this time. Further computational and experimental studies are required to elucidate the specific molecular properties of this compound.

Pharmacological and Biological Activity Profiling Preclinical and Mechanistic Studies of 3 4 Ethoxy 3 Methoxyphenyl Prop 2 En 1 Ol Analogs

Antimicrobial Activity Studies

Analogs of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol, chiefly coniferyl alcohol and its derivatives, have demonstrated notable activity against a range of microbial pathogens. Investigations have spanned both fungal and bacterial species, revealing potential for direct antimicrobial action and for modulating the efficacy of existing antibiotics.

Antifungal Efficacy against Fungal Species

Coniferyl alcohol, a primary analog, has shown significant antifungal properties. nih.gov It is recognized as a key component in the defense mechanisms of various plants against fungal pathogens. nih.gov In vitro studies have quantified its efficacy against several fungal species responsible for grapevine trunk diseases. For instance, coniferyl alcohol demonstrated complete mycelial growth inhibition of Neofusicoccum parvum, Dothiorella viticola, and Diplodia seriata at concentrations of 1500 µg/mL, 1500 µg/mL, and 1000 µg/mL, respectively. nih.gov Further studies have indicated that coniferyl alcohol can inhibit the growth of Verticillium longisporum by up to 30% at a concentration of 100 µM. medchemexpress.com The primary mechanism appears to be the specific inhibition of fungal growth, positioning these compounds as potential fungistatic or fungicidal agents. medchemexpress.com

Table 1: Antifungal Activity of Coniferyl Alcohol against Grapevine Pathogens

Fungal Species Concentration for Full Inhibition (µg/mL)
Neofusicoccum parvum 1500
Dothiorella viticola 1500
Diplodia seriata 1000

Data sourced from in vitro mycelial growth inhibition tests. nih.gov

Antibacterial Spectrum and Modulation of Resistance

The antibacterial activity of coniferyl alcohol itself is considered relatively weak against some bacteria. researchgate.net However, its oligomeric derivatives, such as dehydrogenation polymers (DHPs), exhibit significant antibacterial properties. mdpi.com Studies on DHPs synthesized from coniferyl alcohol (G-type) and a combination of coniferyl and sinapyl alcohols (GS-type) have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com

A dimeric derivative of coniferyl alcohol, specifically a β-5 connected phenylcoumaran dimer (G1), was identified as having the most potent antibacterial activity, with a minimum inhibition concentration (MIC) of 56.3 ± 6.20 μg/mL against E. coli. researchgate.netmdpi.com This suggests that polymerization or dimerization is a key factor in enhancing the antibacterial potential of the coniferyl alcohol scaffold. mdpi.com

Furthermore, related structures incorporating the 3-ethoxy-4-hydroxyphenyl moiety have shown promise. A synthetic curcuminoid analog, 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one, demonstrated superior antibacterial activity compared to amoxicillin (B794) and cefadroxil, with a MIC of 0.15 ppm against S. aureus, Staphylococcus epidermidis, E. coli, and Salmonella typhi. researchgate.net

There is also evidence that plant-derived phenolic compounds can act synergistically with conventional antibiotics, potentially modulating bacterial resistance. nih.gov This synergistic action can involve mechanisms such as compromising the integrity of the bacterial cell wall, inhibiting enzymes, or downregulating quorum-sensing systems, thereby enhancing the efficacy of antibiotics against resistant biofilms. nih.gov

Table 2: Antibacterial Activity of a Coniferyl Alcohol Dimer (G1)

Bacterial Species Inhibition Zone Diameter (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli 19.81 ± 0.82 56.3 ± 6.20
Staphylococcus aureus Not specified Not specified

Data for compound G1, a (β-5) G-type dimer derived from coniferyl alcohol. researchgate.netmdpi.com

Anticancer and Antiproliferative Investigations in Cell Lines

Analogs of this compound have been the subject of numerous investigations into their potential as anticancer agents. These studies have focused on their ability to reduce cancer cell viability, induce programmed cell death (apoptosis), and interfere with critical cellular processes like cell division.

In Vitro Cell Viability and Cytotoxicity Assays

Coniferyl alcohol has demonstrated cytotoxic effects against human cholangiocarcinoma (CCA) cell lines. researchgate.netnih.gov In vitro cell viability assays showed that it could inhibit the growth of KKU-100 and KKU-213 cell lines in a time- and dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) values were determined at 48 and 72 hours of treatment, highlighting its potential as an antiproliferative agent. researchgate.netnih.gov

Derivatives of the related compound, coniferyl aldehyde, have also shown potent cytotoxic activity. researchgate.net Several synthesized derivatives exhibited cytotoxicity against the H1299 non-small cell lung cancer cell line, with one compound showing an IC50 value as low as 6.7 μM. researchgate.net This indicates that modifications to the core phenylpropanoid structure can significantly influence its anticancer potency. researchgate.net

Table 3: Cytotoxicity (IC50) of Coniferyl Alcohol against Cholangiocarcinoma Cell Lines

Cell Line IC50 at 48 hours (µg/mL) IC50 at 72 hours (µg/mL)
KKU-100 361.87 ± 30.58 268.27 ± 18.61
KKU-213 184.37 ± 11.15 151.03 ± 24.99

Data obtained from cell viability assays. researchgate.netnih.gov

Apoptosis Induction and Cell Cycle Modulation

A key mechanism underlying the anticancer activity of coniferyl alcohol and its analogs is the induction of apoptosis. nih.gov In studies with CCA cells, treatment with coniferyl alcohol led to a significant increase in both early- and late-stage apoptotic cells, as confirmed by annexin (B1180172) V and propidium (B1200493) iodide (PI) staining. nih.gov This apoptotic effect was further supported by molecular analyses showing an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Similarly, derivatives of coniferyl aldehyde were found to induce apoptosis in human glioblastoma U87MG cells, an effect mediated through the activation of caspases-3 and -9 and modulation of Bax and Bcl-2 gene expression. researchgate.net

Beyond apoptosis, these compounds can also interfere with the cell cycle. While direct evidence for this compound is limited, related compounds have been shown to induce cell cycle arrest. For example, the monoterpene perillyl alcohol causes an accumulation of breast cancer cells in the G1 phase of the cell cycle. psu.edu Other structurally related molecules, such as phenstatins, induce arrest at the G2/M phase. psu.edu This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Microtubule Dynamics and Colchicine-Binding Site Interactions

While direct studies on this compound are not widely available, the anticancer activity of many structurally related phenylpropanoids is linked to their ability to disrupt microtubule dynamics. mdpi.comresearchgate.net Microtubules are essential components of the cytoskeleton, playing a critical role in forming the mitotic spindle during cell division. nih.gov Agents that interfere with microtubule function are potent antimitotic drugs. nih.gov

Many of these agents, including the natural product colchicine (B1669291), bind to a specific location on β-tubulin known as the colchicine-binding site. nih.gov This binding inhibits the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the M-phase, and subsequent apoptosis. nih.gov

Notably, podophyllotoxin, a potent anticancer agent that binds to the colchicine site, is biosynthetically derived from two units of coniferyl alcohol. mdpi.comfrontiersin.org This biosynthetic relationship suggests that the coniferyl alcohol scaffold is a suitable backbone for designing molecules that can interact with the colchicine-binding site of tubulin. Other compounds with similar structural motifs, such as combretastatins and phenstatins, are also well-characterized colchicine-site inhibitors. psu.edunih.gov Therefore, it is plausible that analogs of this compound could exert their antiproliferative and pro-apoptotic effects by acting as microtubule-destabilizing agents through interaction with the colchicine-binding site.

Anti-inflammatory Pathways and Enzyme Inhibition

Analogs of this compound have demonstrated notable anti-inflammatory properties through their interaction with key signaling pathways and inhibition of pro-inflammatory enzymes. Research into a new phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, has shown that it can significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells in a dose-dependent manner. mdpi.com This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. mdpi.com Mechanistically, HHMP exerts its anti-inflammatory effects by blocking the phosphorylation of nuclear factor kappa-B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com Further in vivo studies using a zebrafish larvae model confirmed that HHMP could suppress LPS-induced NO generation, highlighting its potential as a natural anti-inflammatory agent. mdpi.com

Another related analog, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been identified as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3). nih.gov In studies involving LPS-induced inflammation in mouse models of Alzheimer's disease, MMPP treatment was found to reduce the expression of inflammatory proteins such as COX-2 and iNOS. nih.gov The anti-inflammatory action of MMPP is directly linked to its ability to suppress the DNA binding activities of STAT3, thereby inhibiting neuroinflammation. nih.gov

Furthermore, synthetic chalcones, which share a similar structural backbone, have been investigated for their anti-inflammatory capabilities. One such compound, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC), was found to exert significant anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), a protective enzyme against inflammation. nih.gov This induction of HO-1 was associated with a reduction in the upregulation of COX-2 and iNOS. nih.gov The compound also attenuated the activity of NF-κB and downregulated the production of pro-inflammatory cytokines. nih.gov

Table 1: Anti-inflammatory Activity of Analogs

Compound/Analog Model System Key Findings Reference
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) RAW 264.7 cells, Zebrafish larvae Inhibited NO and PGE2 production; Suppressed iNOS and COX-2 expression; Blocked NF-κB and MAPK phosphorylation. mdpi.com
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) LPS-treated mice, Cultured astrocytes and microglia Reduced COX-2 and iNOS expression; Inhibited STAT3 DNA binding activity. nih.gov
E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) RAW264.7 cells, Jurkat lymphocytes, HK-2 cells Induced HO-1 expression; Reduced COX-2 and iNOS upregulation; Attenuated NF-κB activity. nih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation

The antioxidant potential of analogs of this compound has been a subject of significant preclinical investigation. A prominent metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, has demonstrated the ability to mitigate oxidative stress. nih.gov Studies have shown that HMPA can reduce plasma reactive oxygen metabolites. nih.gov In the context of exercise-induced oxidative stress, high doses of HMPA were found to decrease plasma nitrite/nitrate levels and enhance antioxidant capacity. nih.gov This was accompanied by changes in the mRNA abundance of key antioxidant enzymes, such as an increase in Superoxide Dismutase 1 (Sod1) and NAD(P)H Quinone Dehydrogenase 1 (Nqo1), and a reduction in nitric oxide synthases in the soleus muscle. nih.gov The mechanism of action for HMPA is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a critical regulator of cellular antioxidant defenses. nih.gov

In a different line of research, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and screened for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. mdpi.com Several of these derivatives exhibited potent antioxidant effects. mdpi.com Notably, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide demonstrated antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant, ascorbic acid. mdpi.com Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, also showed significantly higher DPPH radical scavenging activity than ascorbic acid. mdpi.com

Table 2: Antioxidant Activity of Analogs

Compound/Analog Method/Model Key Findings Reference
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) Animal model of exhaustive exercise Reduced plasma reactive oxygen metabolites; Enhanced antioxidant capacity; Modulated mRNA expression of Sod1 and Nqo1. nih.gov
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide DPPH radical scavenging assay ~1.4 times higher antioxidant activity than ascorbic acid. mdpi.com
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide DPPH radical scavenging assay ~1.4 times higher antioxidant activity than ascorbic acid. mdpi.com
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone DPPH radical scavenging assay 1.13 times higher antioxidant activity than ascorbic acid. mdpi.com

In Vitro Binding Affinity and Receptor Interaction Studies

The interaction of this compound analogs with various receptors has been explored through in vitro binding assays, providing insights into their potential pharmacological targets. A study on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their corresponding amphetamine analogs revealed their binding profiles at serotonergic, dopaminergic, and adrenergic receptors. frontiersin.org

These phenethylamine (B48288) and amphetamine derivatives generally displayed moderate to high binding affinities for the serotonin (B10506) 5-HT2A receptor, with Ki values ranging from 8 to 1700 nM and 61 to 4400 nM, respectively. frontiersin.org They showed a preference for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors. frontiersin.org Interestingly, extending the 4-alkoxy group generally led to an increase in binding affinities at both 5-HT2A and 5-HT2C receptors. frontiersin.org The phenethylamine derivatives also demonstrated stronger binding to the trace amine-associated receptor 1 (TAAR1), with Ki values between 21 and 3300 nM, compared to their amphetamine counterparts. frontiersin.org

In addition to receptor binding, the functional activity of these compounds was assessed. Some of the 4-alkoxy-2,5-dimethoxy substituted amphetamines acted as full agonists at the 5-HT2A receptor, while others behaved as partial agonists. frontiersin.org

Furthermore, the analog (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to have a strong binding affinity for the signal transducer and activator of transcription 3 (STAT3), with a calculated binding affinity of -8.2 kcal/mol. nih.gov This direct molecular interaction with the core fragment of the STAT3 DNA binding domain is responsible for its inhibitory effect on STAT3 activation. nih.gov

Table 3: Receptor Binding Affinities of Analogs

Compound Class/Analog Receptor Target Binding Affinity (Ki) Functional Activity Reference
4-Alkoxy-substituted 2,5-dimethoxyphenethylamines 5-HT2A 8–1700 nM Not specified frontiersin.org
5-HT1A ≥ 2700 nM Little to no effect frontiersin.org
TAAR1 21–3300 nM Not specified frontiersin.org
4-Alkoxy-substituted 2,5-dimethoxyamphetamines 5-HT2A 61–4400 nM Partial to full agonists frontiersin.org
TAAR1 630–3100 nM Not specified frontiersin.org
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) STAT3 -8.2 kcal/mol (Binding Affinity) Inhibitor nih.gov

Structure Activity Relationship Sar Studies for Biological Efficacy

Influence of Aromatic Ring Substituents on Bioactivity

The substitution pattern on the aromatic ring of phenylpropanoids is a primary determinant of their biological activity. For 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol, the nature and position of the methoxy (B1213986) (-OCH3) and ethoxy (-OC2H5) groups are critical. SAR studies on analogous compounds demonstrate that modifications to these alkoxy groups can significantly modulate potency and selectivity.

The replacement of the 4-hydroxyl group of coniferyl alcohol with a 4-ethoxy group alters several key properties. Etherification increases the lipophilicity of the molecule, which can influence its ability to cross biological membranes. Furthermore, it removes the phenolic proton, which is crucial for mechanisms like hydrogen atom transfer, a key process in the antioxidant activity of many phenols. mdpi.com

Research on related scaffolds highlights the sensitivity of bioactivity to the precise positioning of these alkoxy groups. A study on 1,2,5-oxadiazole derivatives investigated isomers containing either a 3-ethoxy-4-methoxyphenyl group or a 4-ethoxy-3-methoxy group. The results showed a dramatic difference in antiplasmodial activity, with the 3-ethoxy-4-methoxy substituted compound being nearly an order of magnitude more potent. mdpi.com This underscores that subtle shifts in substituent position can lead to substantial changes in biological effect, likely due to optimized interactions with the target protein.

Compound ScaffoldAromatic SubstitutionTarget/AssayPotency (IC50)
1,2,5-Oxadiazole4-(3-Ethoxy-4-methoxy phenyl)P. falciparum0.034 µM
1,2,5-Oxadiazole4-(4-Ethoxy-3-methoxy phenyl)P. falciparum0.275 µM
Data sourced from a study on substituted 1,2,5-oxadiazoles demonstrating the impact of alkoxy group positioning on bioactivity. mdpi.com

The size and nature of the alkoxy groups are also pivotal. In SAR studies of other bioactive scaffolds, replacing smaller methoxy groups with bulkier ones like ethoxy or butoxy has been shown to enhance activity, suggesting the presence of a hydrophobic pocket in the target's binding site that can accommodate these larger groups. nih.gov

Role of Conjugated Systems and Stereochemistry in Biological Response

The prop-2-en-1-ol side chain, with its conjugated double bond, is a key structural feature that significantly influences biological response. This conjugated system imparts planarity to the side chain, which is often essential for effective binding to enzyme active sites or receptors.

Conjugated System: Saturation of the Cα=Cβ double bond to yield the corresponding dihydro- derivative (a propanol (B110389) side chain) disrupts this planarity and electronic delocalization. This structural change can lead to a significant loss of activity by altering the molecule's ability to fit within a specific binding pocket. Dihydroconiferyl alcohol is a known metabolite formed by the enzymatic reduction of coniferyl alcohol, indicating a biological mechanism for modulating the activity of this structural feature. smolecule.comresearchgate.net While in some cases, such as for certain anti-H. pylori compounds, the presence of hydroxyl groups on the side chain was found to be more critical than the double bond, the conjugated system remains a major factor in the SAR of most phenylpropanoids. mdpi.com

Stereochemistry: The double bond in the propenol side chain can exist as either an E (trans) or Z (cis) isomer. In nature, the E isomer of coniferyl alcohol and its derivatives is far more common. vt.educapes.gov.br However, the existence of enzymatic pathways capable of E/Z isomerization highlights the biological relevance of this stereochemistry. vt.edu Studies on beech bark (Fagus grandifolia) revealed that Z-coniferyl alcohol is produced via the enzymatic isomerization of the E isomer, suggesting that a specific isomerase controls the stereochemical outcome. vt.educapes.gov.br This biological control implies that target proteins can differentiate between the two isomers, leading to different biological responses. The distinct spatial arrangement of substituents in E and Z isomers dictates how the molecule can orient itself within a binding site, making stereochemistry a critical factor in its biological profile.

Structural FeatureIsomer/FormSignificance
Stereochemistry E (trans) IsomerThe most common and typically more stable isomer of phenylpropanoids.
Z (cis) IsomerLess common; its formation is enzymatically mediated, indicating a specific biological role.
Conjugation Unsaturated (prop-2-en-1-ol)Confers planarity and electron delocalization, often crucial for receptor binding.
Saturated (propan-1-ol)Lacks planarity, leading to a different molecular shape and often reduced bioactivity.

Computational SAR Approaches

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the SAR of phenylpropanoids and their derivatives. ijprajournal.com These approaches build mathematical models that correlate variations in molecular structure with changes in biological activity. mdpi.com

For a molecule like this compound, a QSAR study would involve generating a series of analogs with varied substituents and side-chain modifications. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, including:

Electronic Descriptors: Atomic charges, dipole moment, and HOMO/LUMO energies, which describe the molecule's electronic distribution and reactivity.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices, which relate to the molecule's size and shape.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the molecule's lipophilicity.

Using statistical techniques like multiple linear regression (MLR), these descriptors are used to create an equation that predicts the biological activity (e.g., pIC50). mdpi.com Three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobicity are predicted to increase or decrease activity. frontiersin.orgmdpi.com For instance, a CoMFA map might show a green contour near a specific position, indicating that adding a bulkier group (like an ethoxy instead of a methoxy group) in that region is favorable for activity. mdpi.com

Ligand-Target Binding Profile Correlations

The biological efficacy of this compound is ultimately determined by its binding interactions with specific protein targets, such as enzymes. Molecular docking and modeling studies on related phenylpropanoids have revealed common binding motifs and correlations between binding profiles and activity.

Enzymes that metabolize phenylpropanoids, like peroxidases and cytochrome P450s, possess active sites tailored to accommodate these structures. nih.govacs.org Molecular modeling of monolignols binding to horseradish peroxidase (HRP) shows that π-stacking interactions between the compound's aromatic ring and phenylalanine residues in the active site are a key binding component. acs.org Similarly, studies on P450 enzymes indicate a common binding strategy where the phenylpropanoid substrate aligns along the I-helix of the enzyme. nih.govoup.com

The specific substituents on the aromatic ring play a direct role in these interactions. The methoxy and ethoxy groups can engage in hydrophobic interactions within the binding pocket. The terminal hydroxyl group of the propenol side chain is a critical hydrogen bond donor and acceptor, often forming key interactions with polar amino acid residues (e.g., serine, histidine) or the enzyme's heme cofactor.

The correlation between binding profile and efficacy is often direct: a stronger or more optimal set of interactions typically leads to a higher binding affinity and greater biological effect. For example, steric hindrance can negatively impact efficacy. It has been noted that certain peroxidases are unable to efficiently oxidize some monolignols due to unfavorable hydrophobic interactions between the substrate's methoxy groups and conserved isoleucine and proline residues at the binding site. researchgate.net This demonstrates that a ligand's ability to fit snugly and form favorable contacts within the target's active site is directly correlated with its biological or biochemical activity.

Applications and Future Research Directions

Potential as a Lead Compound in Drug Discovery and Development

The scaffold of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol is related to chalcones and other phenylpropanoids, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net While direct studies on this specific alcohol are limited, its structural similarity to compounds like (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542), which has shown anti-inflammatory and anti-amyloidogenic effects, suggests its potential as a starting point for new drug development. nih.gov The core structure is a valuable template for medicinal chemists to design and synthesize new derivatives with potentially enhanced efficacy and selectivity for various biological targets. Future research would likely focus on synthesizing a library of analogues and screening them for a broad spectrum of pharmacological activities.

Utility as a Building Block in Complex Chemical Synthesis

The prop-2-en-1-ol functionality makes this compound a versatile building block in organic synthesis. The hydroxyl group can be easily modified or converted into other functional groups, and the double bond can participate in various addition reactions. It can serve as a precursor for the synthesis of more complex molecules. For instance, chalcones, which are structurally similar, are well-established starting materials for creating heterocyclic compounds like pyrazoles and isoxazoles, classes of compounds with significant pharmacological interest. nih.gov The aromatic ring with its specific substitution pattern can also be further functionalized, allowing for the construction of diverse molecular architectures. Its role as a synthon could be explored in the total synthesis of natural products or in the creation of novel materials.

Innovative Synthetic Methodologies Development

The synthesis of this compound and its derivatives can be a platform for developing new and efficient synthetic methods. The preparation of similar structures, such as chalcones, often involves the Claisen-Schmidt condensation, a robust and well-understood reaction. nih.govmdpi.com However, there is always a drive to develop more sustainable, atom-economical, and high-yielding synthetic routes. Research in this area could involve exploring novel catalytic systems, employing green chemistry principles, or developing one-pot multi-component reactions to access this and related structures more efficiently. For example, new methods for synthesizing related ferulic acid derivatives have been explored to improve upon conventional techniques that suffer from low yields or long reaction times. researchgate.net

Advanced Mechanistic Investigations at the Molecular Level

Understanding the reaction mechanisms at a molecular level is crucial for optimizing synthetic processes and predicting chemical reactivity. The conjugated π-system of this compound makes it an interesting subject for mechanistic studies. Computational chemistry and advanced spectroscopic techniques could be employed to investigate the electronic properties and conformational landscape of the molecule. For instance, studies on the degradation of a related compound, 1-(3′,4′-dimethoxyphenyl)propene, have utilized computational methods to gain insight into complex non-enzymatic reaction steps, including radical formation and bond transformations. researchgate.net Similar investigations on this compound could elucidate its behavior in various chemical environments and its interaction with biological macromolecules.

Exploration of New Therapeutic Avenues

Given the diverse biological activities of related phenylpropanoids, there is a strong rationale for exploring new therapeutic applications for this compound. Research into related compounds has uncovered a variety of effects. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol was investigated for its potential to ameliorate memory impairment by inhibiting the STAT3 pathway, pointing towards applications in neurodegenerative diseases like Alzheimer's. nih.gov Another related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been studied for its ability to enhance muscle function and inhibit protein catabolism. mdpi.com These findings suggest that this compound and its derivatives could be evaluated for a wide range of conditions, including metabolic disorders, neuroinflammation, and diseases related to oxidative stress.

Q & A

Q. What are the established synthetic routes for 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via Claisen-Schmidt condensation or aldol addition. For example, reacting 4-ethoxy-3-methoxybenzaldehyde with acetaldehyde derivatives in ethanol under basic conditions (e.g., 40% KOH) at 0–5°C, followed by acidification to isolate the product . Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., ethanol vs. THF) or catalyst loading (e.g., KOH vs. NaOH) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be used to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Assign peaks for the allylic alcohol (δ ~4.2 ppm for –CH₂OH, δ ~6.3–6.8 ppm for conjugated alkene protons) and aromatic substituents (δ ~3.8–4.1 ppm for methoxy/ethoxy groups) .
  • FTIR : Confirm hydroxyl (O–H stretch ~3200–3500 cm⁻¹), conjugated alkene (C=C stretch ~1600 cm⁻¹), and ether (C–O–C ~1250 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of –OH or methoxy groups) .

Q. What crystallographic methods are suitable for determining its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is standard. Data refinement using SHELXL (for small molecules) resolves bond lengths/angles and confirms stereochemistry. For twinned crystals, apply SADABS absorption corrections and refine as a twin law (e.g., HKLF5 format) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties or biological interactions?

Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potentials using software like Gaussian. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies . Compare computed NMR/IR spectra with experimental data to validate models .

Q. What strategies address challenges in resolving crystallographic disorders or twinning in this compound?

For disordered ethoxy/methoxy groups, use PART instructions in SHELXL to model split positions. For twinning (common in propenol derivatives), apply twin refinement with a BASF parameter and verify using R1/Rw values. High-resolution data (θ > 25°) improves accuracy .

Q. How can in vitro assays evaluate its biological activity (e.g., antimicrobial, cytotoxic)?

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and measure MIC/MBC values .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Calculate IC₅₀ values and compare with structurally related compounds (e.g., 3,4-dimethoxycinnamyl alcohol) .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy position) influence reactivity or bioactivity?

Synthesize analogs (e.g., 3-ethoxy-4-methoxy or 3,4-diethoxy derivatives) and compare:

  • Reactivity : Monitor reaction rates (UV-Vis kinetics) in aldol condensations.
  • Bioactivity : Test SAR using cytotoxicity assays. Increased hydrophobicity (e.g., ethoxy groups) may enhance membrane permeability .

Q. What purification challenges arise during synthesis, and how are they mitigated?

The allylic alcohol’s polarity complicates isolation. Use gradient elution (hexane → ethyl acetate) in column chromatography. For persistent impurities, employ recrystallization from ethanol/water (1:3 v/v) at –20°C .

Q. How can reaction stereochemistry (E/Z isomerism) be controlled and verified?

Use bulky bases (e.g., LDA) to favor the trans (E) isomer. Confirm configuration via NOESY NMR (no cross-peaks between vinyl and aromatic protons in E-isomer) or SCXRD .

Q. What analytical techniques resolve discrepancies in reported spectroscopic data?

Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For conflicting crystallographic data, re-refine deposited CIFs (CCDC) with updated SHELXL versions and check for overfitting (R1/Rw < 5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.